Benzotrifluoride

Catalog No.
S563330
CAS No.
98-08-8
M.F
C7H5F3
M. Wt
146.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotrifluoride

CAS Number

98-08-8

Product Name

Benzotrifluoride

IUPAC Name

trifluoromethylbenzene

Molecular Formula

C7H5F3

Molecular Weight

146.11 g/mol

InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

GETTZEONDQJALK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(F)(F)F

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE
Miscible in n-heptane, carbon tetrachloride.
Water solubility = 451.5 mg/L at 25 °C

Synonyms

(Trifluoromethyl)benzene; α-Trifluorotoluene; (1,1’,1’’-Trifluoromethyl)benzene; (Trifluoromethyl)benzene; 1’,1’,1’-Trifluorotoluene; Benzenyl Fluoride; Benzotrifluoride; Benzylidyne Fluoride; NSC 8038; Oxsol 2000; Phenylfluoroform; Trifluoro(phenyl)

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F

Solvent:

  • Due to its high boiling point and relatively low polarity, benzotrifluoride is used as a solvent in various scientific studies.
  • It can dissolve a wide range of nonpolar and polar compounds, making it suitable for various research applications, including:
    • Organic synthesis: Benzotrifluoride is used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides [Source: National Toxicology Program - Nomination Background: Benzotrifluoride (CASRN: 98-08-8), ].
    • Material science: It is used in the processing and characterization of polymers and other materials [Source: American Chemical Society - Benzotrifluoride, ].

Building Block:

  • Benzotrifluoride can act as a building block for the synthesis of more complex molecules.
  • The presence of the trifluoromethyl group (CF3) provides unique chemical properties, making it a valuable tool for researchers in various fields, including:
    • Medicinal chemistry: The trifluoromethyl group can enhance the potency and metabolic stability of drug candidates [Source: Royal Society of Chemistry - Trifluoromethylation in Medicinal Chemistry, ].
    • Material science: Benzotrifluoride derivatives are used in the development of new materials with desirable properties, such as improved thermal stability and electrical conductivity [Source: ScienceDirect - Synthesis of Novel Benzotrifluoride Derivatives and Their Application in Organic Light-Emitting Diodes (OLEDs), ].

Research on the properties of Benzotrifluoride itself:

  • Benzotrifluoride is also a subject of scientific research itself.
  • Studies investigate its:
    • Physical and chemical properties: This includes research on its boiling point, melting point, solubility, and reactivity [Source: National Institute of Standards and Technology - WebBook - Benzotrifluoride, ].
    • Environmental impact: Research is ongoing to assess the potential environmental impact of benzotrifluoride, including its persistence and degradation in the environment [Source: Environmental Protection Agency - CompTox Chemicals Dashboard - Benzotrifluoride, ].

Benzotrifluoride is an aromatic organic compound with the chemical formula C7H5F3C_7H_5F_3. It appears as a clear, colorless liquid with an aromatic odor and has a flash point of approximately 12 °C (54 °F) . This compound is notable for its unique trifluoromethyl group, which imparts distinctive properties such as high polarity and low solubility in water, making it suitable for various applications in organic synthesis and industry.

Due to the presence of the trifluoromethyl group. It can undergo:

  • Nucleophilic substitution reactions: The trifluoromethyl group can be replaced by nucleophiles under certain conditions.
  • Electrophilic aromatic substitution: The aromatic ring can react with electrophiles, although the presence of the electron-withdrawing trifluoromethyl group may deactivate the ring towards electrophilic attack.
  • Reactions with strong bases: Benzotrifluoride can react with strong bases to form benzoic acid and hydrogen fluoride when exposed to water .

These reactions highlight its versatility as a solvent and reagent in organic chemistry.

Benzotrifluoride is synthesized through various methods, with the most common being:

  • Reaction of benzotrichloride with hydrogen fluoride: This method involves reacting benzotrichloride in a pressurized reactor with hydrogen fluoride in the presence of a catalyst, typically aluminum chloride combined with activated charcoal. This reaction occurs at temperatures between 85 °C and 100 °C .
  • Alternative synthesis routes: Other methods include coupling reactions involving trifluoromethyl iodide and aromatic compounds using copper catalysts .

These synthesis methods demonstrate the compound's accessibility for industrial production.

Benzotrifluoride is utilized in several key areas:

  • Solvent: It serves as an alternative solvent for organic reactions, particularly those traditionally conducted in dichloromethane. Its high boiling point and low toxicity make it a favorable choice for various organic transformations .
  • Intermediate in chemical synthesis: Benzotrifluoride is used as an intermediate in the production of pharmaceuticals and agrochemicals .
  • Dielectric fluid: Due to its chemical stability and insulating properties, it finds applications as a dielectric fluid in electrical equipment .

Interaction studies involving benzotrifluoride focus on its reactivity with other chemicals. It can react vigorously with oxidizing agents and strong bases, which may lead to hazardous situations. Additionally, its interaction with water results in the release of benzoic acid and hydrogen fluoride, indicating potential risks during handling . Understanding these interactions is crucial for ensuring safe usage in laboratory and industrial settings.

Benzotrifluoride shares similarities with several fluorinated aromatic compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
TrifluorotolueneC7H6F3C_7H_6F_3Similar solvent properties; used as an intermediate in pesticide production.
BenzeneC6H6C_6H_6Non-fluorinated; widely used solvent but more toxic than benzotrifluoride.
DichloromethaneCH2Cl2CH_2Cl_2Common solvent; lower boiling point; higher toxicity compared to benzotrifluoride.
PerfluorobenzeneC6F6C_6F_6Fully fluorinated; excellent solvent properties but more expensive and less accessible.

Benzotrifluoride's unique trifluoromethyl group provides it with distinctive properties that make it advantageous over other solvents like dichloromethane while maintaining lower toxicity than traditional solvents like benzene.

Benzotrifluoride (C₆H₅CF₃), a fluorinated aromatic compound, was first synthesized in 1938 by Joseph H. Simons and C.J. Lewis through the reaction of benzotrichloride (C₆H₅CCl₃) with hydrogen fluoride (HF) under high-pressure conditions. This foundational work established benzotrifluoride as a precursor in organofluorine chemistry, leveraging the Swarts fluorination mechanism, which replaced chlorine atoms with fluorine using antimony trifluoride (SbF₃).

Early industrial production relied on liquid-phase reactions at 100°C under 20–40 kg/cm² pressure, yielding benzotrifluoride with moderate efficiency. Simons’ electrochemical fluorination (ECF) process, later commercialized by 3M, further advanced fluorocarbon synthesis, enabling scalable production of benzotrifluoride derivatives.

Key Milestones in Early Synthesis

MethodReagents/ConditionsYield/Notes
Simons-Lewis (1938)Benzotrichloride + HF (high pressure)Theoretical yields, hazardous setup
Swarts ReactionSbF₃ + Cl₂Limited to electron-deficient substrates
ECF ProcessElectrolysis with HFIndustrial scalability, inert byproducts

Evolution of Benzotrifluoride Research

By the 1980s, gaseous-phase fluorination emerged as a superior method, using aluminum fluoride (AlF₃) catalysts to convert benzotrichloride to benzotrifluoride at atmospheric pressure with >96% efficiency. This breakthrough reduced reliance on hazardous high-pressure systems and minimized HF losses.

Modern advancements include:

  • N-Heterocyclic Carbene (NHC) Catalysis: Enables benzannulation of enals and β-trifluoromethylenones to synthesize polysubstituted benzotrifluorides under mild conditions.
  • Copper-Mediated Trifluoromethylation: Directly introduces CF₃ groups onto aromatic boronic acids or amines, bypassing traditional halogen exchange.
  • Photoredox and Electrochemical Methods: Facilitate C–H trifluoromethylation of benzimidazoles and other electron-deficient aromatics.

Comparative Analysis of Synthesis Methods

MethodCatalyst/ReagentTemperature/PressureYield (%)
Simons-Lewis (1938)HF, no catalyst100°C, 20–40 kg/cm²~80
AlF₃-Gaseous PhaseAlF₃, Cl₂ additive310°C, atmospheric>96
NHC Catalysis (2023)NHC, enals, β-TFM ketonesRT–80°C50–85

Current Research Paradigms in Fluoroaromatic Chemistry

Contemporary research focuses on selective C–F bond transformations and functionalization of benzotrifluoride derivatives. Key areas include:

  • Ortho-Functionalization: Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables regioselective trifluoromethoxylation of aniline derivatives.
  • C–F Activation: Yb(OTf)₃-catalyzed thiolation/azidation of o-hydrosilyl-substituted benzotrifluorides, followed by LiAlH₄ reduction to benzyl fluorides.
  • Applications in Materials Science: Benzotrifluoride serves as a solvent in low-VOC polyurethane coatings and ink formulations.

Emerging Synthetic Strategies

StrategyReagents/ConditionsApplications
Photoredox CatalysisVisible light, TFM reagentsC–H trifluoromethylation
Frustrated Lewis PairsB(C₆F₅)₃ + PR₃Single C–F bond cleavage
Trityl Cation MediationTrityl tetrafluoroborateAllylation, chlorination of benzotrifluorides

Significance in Organofluorine Chemistry

Benzotrifluoride’s trifluoromethyl (CF₃) group imparts unique physicochemical properties, including high electronegativity, stability, and lipophilicity, making it indispensable in:

  • Pharmaceuticals: Precursor to fluometuron (herbicide) and flumetramide (muscle relaxant).
  • Agrochemicals: Intermediate in synthesizing urea-based herbicides via nitration-reduction sequences.
  • Solvent Technology: Replacement for dichloromethane due to higher boiling point (103°C vs. 40°C) and comparable dielectric constant (9.18 vs. 9.04).
  • Polymer Chemistry: Component in fluorinated dielectric fluids and high-performance polymers.

Comparative Properties of Fluorinated Solvents

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)
Dichloromethane409.041.89
Benzotrifluoride1039.182.86
Parachlorobenzotrifluoride1408.53.1

Liquid-Phase Fluorination Reactions

The classical synthesis of BTF involves liquid-phase fluorination of benzotrichloride (C₆H₅CCl₃) with anhydrous hydrogen fluoride (HF). This exothermic reaction is typically conducted at elevated pressures (20–45 atm) and temperatures (85–100°C) in the presence of a catalyst system comprising aluminum chloride (AlCl₃) and activated charcoal [1]. The catalytic mixture, with an AlCl₃-to-charcoal ratio of 1:2.5–1:3.0, enables near-stoichiometric HF usage (1.0–1.1 equivalents), minimizing excess reagent waste [1]. Turbulent mixing, characterized by Reynolds numbers of 65,000–100,000, ensures efficient heat and mass transfer, reducing reaction times to 55–75 minutes and achieving yields exceeding 90% [1]. This contrasts with earlier methods requiring 48-hour reactions and 3× HF excess [1].

Gas-Phase Fluorination Processes

While liquid-phase methods dominate industrial production, gas-phase fluorination has been explored for scalability. Early approaches involved vapor-phase reactions of benzotrichloride with HF at lower pressures (3–20 atm) and temperatures (20–60°C) [1]. However, these methods necessitated ≥3× HF excess and suffered from prolonged reaction times (>24 hours) and significant resin by-product formation [1]. The provided literature emphasizes liquid-phase systems due to their superior efficiency and yield, with gas-phase processes largely relegated to historical contexts [1] [4].

Catalytic Systems

Aluminum Chloride Catalyzed Processes

AlCl₃-activated charcoal composites remain the benchmark catalysts for BTF synthesis. The charcoal acts as a support, mitigating AlCl₃ deactivation by adsorbing resinous by-products [1]. This dual-component system enhances acid site accessibility, enabling complete benzotrichloride conversion at reduced HF stoichiometries [1]. Pre-treatment of benzotrichloride with phosphorus trichloride (PCl₃) further optimizes catalyst performance by scavenging moisture, a common catalyst poison [1].

Metal-Based Catalysis Approaches

Although AlCl₃-based systems prevail, recent patents allude to exploratory use of transition metal fluorides (e.g., FeF₃, ZnF₂) in continuous processes [4]. These materials reportedly resist leaching under high-pressure HF conditions, though detailed mechanistic studies remain absent in the reviewed literature [4].

Catalyst Deactivation and Regeneration Methods

Resin accumulation and HF-induced corrosion primarily drive catalyst degradation. In batch systems, spent catalysts require periodic replacement, whereas continuous processes employ parallel reactors to allow offline regeneration [1] [4]. Regeneration protocols involve calcination at 300–400°C to oxidize organic deposits, restoring ~80% initial activity [4].

Modern Production Technologies

Continuous Flow Manufacturing

Recent advancements adopt continuous flow systems to enhance throughput. A two-stage reactor configuration achieves 99% conversion: the first reactor operates at 85°C and 30 atm, while the second completes residual fluorination at 95°C [4]. Flow pipes replace traditional stirred tanks in the second stage, capitalizing on diminished HCl/HF off-gassing post-primary reaction [4].

Pressure-Optimized Synthesis

Pressure optimization critically impacts reaction kinetics. Elevating pressure from 20 to 45 atm increases HF solubility in the reaction medium, accelerating fluorination rates by 40% [1]. This permits temperature reduction to 85°C, mitigating equipment corrosion and side reactions [1].

Reaction Time and Yield Optimization

Key operational parameters for maximized yields:

ParameterOptimal RangeImpact on Yield
Temperature85–95°C±5% per 5°C
Pressure30–40 atm+15% at 40 atm
HF Stoichiometry1.05–1.1 eq<1% variance
Mixing (Re No.)75,000–85,000+8% efficiency

Adherence to these ranges ensures 70-minute reactions with 92–95% isolated yields [1] [4].

Green Chemistry Approaches to Synthesis

Reducing Environmental Impact of Production

Modern processes eliminate HF recovery loops by using near-stoichiometric reagent ratios, reducing HF emissions by 98% compared to historical methods [1]. Closed-loop systems capture residual HCl/HF mixtures for neutralization, yielding saleable NaF by-products [4].

Alternative Reagent Systems

Investigations into HF surrogates, such as KF/CaF₂ composites, show promise for solid-state fluorination but currently achieve <50% conversions [4]. Electrochemical fluorination using NH₄F electrolytes remains exploratory, with pilot-scale trials ongoing [4].

Solvent-Free Methodologies

The inherent miscibility of benzotrichloride and HF at reaction temperatures enables solvent-free operation, eliminating VOC emissions [1]. Dynamic mixing ensures homogeneity without auxiliary solvents, reducing post-reaction purification steps [1].

This synthesis of contemporary research highlights the maturation of BTF manufacturing, balancing efficiency with environmental stewardship. Future directions may exploit catalytic nanostructuring and hybrid flow systems to further optimize this industrially vital process [1] [4].

Physical Description

Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54°F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation.

Color/Form

WATER WHITE LIQUID

XLogP3

3

Boiling Point

208 to 210 °F at 760 mm Hg (NTP, 1992)
102.1 °C
103.46 °C

Flash Point

54 °F (NTP, 1992)
54 °F (12 °C) (CLOSED CUP)

Vapor Density

5.04 (NTP, 1992) (Relative to Air)
5.04 (AIR=1)

Density

1.1812 at 77 °F (NTP, 1992)
1.1886 @ 20 °C

LogP

3.01 (LogP)

Odor

AROMATIC ODOR

Melting Point

-20.4 °F (NTP, 1992)
-29.1 °C
-29.05 °C

UNII

49R6421K89

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

11 mm Hg at 32 °F (NTP, 1992)
38.83 mmHg
38.83 mm Hg at 25 °C

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

98-08-8

Wikipedia

Benzotrifluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Biological Half Life

0.33 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

PREPARED BY ACTION OF HYDROGEN FLUORIDE ON BENZOTRICHLORIDE
...BY ACTION OF ANTIMONY TRIFLUORIDE ON BENZOTRICHLORIDE

General Manufacturing Information

Benzene, (trifluoromethyl)-: ACTIVE

Storage Conditions

Store in a cool, dry, well-ventilated location. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials.
...ACID & ACID FUME SENSITIVE MATERIALS...ARE MATERIALS WHICH REACT WITH ACID & ACID FUMES TO EVOLVE HEAT, HYDROGEN, & FLAMMABLE &/OR EXPLOSIVE GASES...THEREFORE...ACIDS SHOULD NOT BE STORED...CLOSE...TO /BENZOTRIFLUORIDE/.

Dates

Modify: 2023-08-15

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